PF-03716556 - 928774-43-0

PF-03716556

Catalog Number: EVT-278942
CAS Number: 928774-43-0
Molecular Formula: C22H26N4O3
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-3716556 is a potent and selective hydrogen-potassium pump (H+/K+-ATPase) inhibitor in a new class of acid suppressants, the potassium-competitive acid blockers or acid pump antagonists. PF-3716556 inhibited H+/K+-ATPase activity in porcine membrane vesicles, as well as canine and human recombinant cells under ion-leaky conditions (pIC50s = 6.026, 6.038, and 6.009, respectively). PF-3716556 showed 3-fold greater inhibition than revaprazan in ion-tight (neutral pH) conditions.
PF-03716556 is a potent, and selective acid pump antagonist for the treatment of gastroesophageal reflux disease. PF-03716556 demonstrated 3-fold greater inhibitory activity than revaprazan. PF-03716556 did not display any species differences, exhibiting highly selective profile including the canine kidney Na(+),K(+)-ATPase. Kinetics experiments revealed that PF-03716556 has a competitive and reversible mode of action.
Source and Classification

PF-03716556 was developed as part of research aimed at creating new therapeutic agents for gastrointestinal disorders, particularly focusing on the inhibition of gastric acid secretion. It belongs to a class of compounds known as potassium-competitive acid blockers, which are designed to inhibit the gastric proton pump more effectively than traditional proton pump inhibitors .

Synthesis Analysis

The synthesis of PF-03716556 involves several steps, utilizing techniques common in organic chemistry. Although specific details on the synthetic route are not extensively documented in the literature, it typically includes:

  1. Starting Materials: The synthesis begins with readily available organic precursors that contain the necessary functional groups for constructing the imidazopyridine structure.
  2. Reactions: Key reactions likely include:
    • Amidation: Formation of the amide bond between the imidazopyridine and the side chains.
    • Hydroxylation: Introduction of the hydroxyethyl group.
  3. Purification: Final products are purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The synthesis parameters, including temperature, reaction time, and solvents, would be optimized to maximize yield and purity .

Molecular Structure Analysis

PF-03716556 features a complex molecular structure characterized by:

  • Core Structure: An imidazopyridine ring system which is central to its activity as an acid pump inhibitor.
  • Substituents: The molecule contains a hydroxyethyl group and a dimethylamino group that contribute to its pharmacological properties.
  • 3D Configuration: The spatial arrangement of atoms is crucial for its interaction with the proton pump; thus, conformational studies may be performed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis

PF-03716556 undergoes various chemical reactions primarily related to its function as an acid pump inhibitor:

  1. Binding Interactions: It interacts with the gastric proton pump through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanism: The compound competes with potassium ions at the enzyme's active site, effectively blocking proton transport and reducing gastric acid secretion.

These reactions are essential in understanding how PF-03716556 exerts its pharmacological effects and aids in optimizing its chemical structure for improved efficacy .

Mechanism of Action

The mechanism of action for PF-03716556 involves:

  • Competitive Inhibition: The compound binds reversibly to the gastric H+^+/K+^+-ATPase enzyme, preventing potassium ions from accessing their binding sites.
  • Reduction of Acid Secretion: By inhibiting this enzyme, PF-03716556 decreases hydrogen ion secretion into the gastric lumen, leading to reduced acidity.

This mechanism is crucial for treating conditions associated with excessive gastric acid production, such as gastroesophageal reflux disease and peptic ulcers .

Physical and Chemical Properties Analysis

PF-03716556 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water.
  • Stability: Stability under various pH conditions is essential for its therapeutic application.

These properties influence its formulation in pharmaceutical preparations and its behavior in biological systems .

Applications

PF-03716556 has significant potential applications in medicine, particularly in treating gastrointestinal disorders:

  1. Gastroesophageal Reflux Disease: As an effective acid pump inhibitor, it could provide relief from symptoms associated with this condition.
  2. Peptic Ulcer Disease: By reducing gastric acidity, it may facilitate healing of ulcers.
  3. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding gastric acid secretion mechanisms.

The ongoing research into PF-03716556's efficacy and safety profiles continues to enhance its potential applications in clinical settings .

Contextualizing PF-03716556 in Academic Research

Historical Development of Proton Pump Antagonists

The evolution of acid suppression therapeutics progressed from histamine H₂-receptor antagonists (H₂RAs) in the 1970s to proton pump inhibitors (PPIs) in the late 1980s. H₂RAs like ranitidine provided inadequate healing for gastroesophageal reflux disease (GERD) and peptic ulcers due to transient acid suppression (~8 hours daily) and tachyphylaxis within days [3]. The landmark discovery of timoprazole in 1975—a pyridylmethylsulfinyl benzimidazole—initiated PPI development, culminating in omeprazole (1988). PPIs irreversibly inhibit H⁺/K⁺-ATPase via acid-activated covalent binding, enabling prolonged control (>15 hours/day) [6] [3].

Despite superior efficacy, PPIs exhibit critical limitations:

  • Pharmacokinetic shortcomings: Short plasma half-lives (1–2 hours) necessitate days to achieve maximal efficacy [3].
  • Dosing constraints: Require pre-prandial administration for acid activation [5].
  • Metabolic variability: CYP2C19 polymorphisms cause efficacy disparities, particularly in Asian populations [8].

Potassium-competitive acid blockers (P-CABs) emerged to address these issues. Early compounds like SCH28080 (imidazolopyridine) demonstrated reversible K⁺-competitive inhibition but were discontinued due to hepatotoxicity [5] [7]. This spurred development of novel scaffolds, including PF-03716556 (imidazopyridine carboxamide), designed for enhanced target engagement and safety.

Table 1: Evolution of Acid-Suppressing Agents

Drug GenerationRepresentative AgentsMechanismKey Limitations
H₂RARanitidineHistamine receptor blockadeTachyphylaxis, limited pH control
First-Gen PPIOmeprazoleIrreversible H⁺/K⁺-ATPase inhibitionCYP2C19 dependency, slow onset
P-CAB PrototypeSCH28080K⁺-competitive inhibitionHepatotoxicity
Advanced P-CABPF-03716556High-affinity K⁺-competitive bindingN/A (Investigational)

Methodological Paradigms in Ion Transport Inhibitor Research

Research on H⁺/K⁺-ATPase inhibitors transitioned from phenotypic screening to structure-guided drug design, driven by methodological advances:

  • Structural biology: X-ray crystallography (e.g., PDB ID: 7W48 at 3.5 Å resolution) resolved H⁺/K⁺-ATPase conformations (E1/E2 states) and inhibitor binding pockets. PF-03716556 co-crystallization revealed interactions with transmembrane helices M4, M5, and M6 near K⁺-binding sites [1] [8].
  • Functional assays: Ion-leaky vesicle models quantified P-CAB potency by measuring ATPase inhibition at pH 6.4, simulating acidic canaliculi. PF-03716556 exhibited 80-fold greater activity than esomeprazole in these systems [2].
  • Molecular dynamics (MD): Simulations visualized PF-03716556’s slow dissociation from H⁺/K⁺-ATPase, explaining prolonged efficacy despite reversible binding [1].

These approaches elucidated mechanistic distinctions:

  • PPIs: Require acidic activation to sulfenamides, covalently binding Cys813/Cys822 residues [8].
  • P-CABs: Directly compete with K⁺ via ionic/hydrogen bonding to Glu795, Asp824, and Tyr802, blocking ion conduit access [5] [1].

Table 2: Key Methodological Advances in Proton Pump Research

MethodApplicationImpact on Inhibitor Design
X-ray crystallographyResolved PF-03716556 binding in luminal vestibuleIdentified key residues for K⁺-competitive inhibition
Cryo-EMVisualized E2P conformation with bound inhibitorsGuided optimization of compound stereochemistry
Ion-leaky vesicle assaysMeasured direct inhibition of H⁺/K⁺-ATPase activityEnabled potency comparisons across drug classes

Role of PF-03716556 in Advancing P-CAB Therapeutics

PF-03716556 (N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide) exemplifies rational P-CAB optimization. Biochemical profiling revealed:

  • High selectivity: 500-fold greater affinity for gastric H⁺/K⁺-ATPase than Na⁺/K⁺-ATPase [7].
  • pH-independent activity: Fully protonated at physiological pH (pKa >9), enabling rapid canalicular accumulation [5].
  • Extended dwell time: Residence time >10 hours, facilitating once-daily dosing despite reversible binding [1].

Co-crystal structures (PDB 7W48) demonstrated PF-03716556’s binding mode:

  • The imidazopyridine core occupies the K⁺ access channel.
  • The chromene moiety forms hydrophobic contacts with M5 helix residues.
  • Carboxamide hydrogen-bonds with Glu795 [1].

This binding prevented K⁺-induced E1 to E2 conformational shifts, stalling proton transport [8]. Compared to earlier P-CABs, PF-03716556 exhibited superior target engagement:

  • Versus revaprazan: 5-fold lower IC₅₀ in acid secretion assays [7].
  • Vonoprazan analog: Shared high pKa but distinct interactions with Asp824 [5].

PF-03716556’s pharmacological profile validated P-CAB advantages over PPIs: rapid onset (acid suppression from first dose), night-time pH control, and CYP2C19-independent metabolism [5] [7].

Table 3: Biochemical Properties of Clinically Investigated P-CABs

CompoundChemical ClassKd (nM)Residence Time (h)Target Binding Features
PF-03716556Imidazopyridine carboxamide3.2>10Glu795 H-bond; M4/M5/M6 hydrophobic contacts
VonoprazanPyrrole derivative1.86.7Asp824 salt bridge
RevaprazanPyrimidine-2-amine16.54.2Shallow luminal binding
TegoprazanBenzimidazole derivative5.78.1Cys813 covalent adduct (partial)

Properties

CAS Number

928774-43-0

Product Name

PF-03716556

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1

InChI Key

YBHKBMJREUZHOV-QGZVFWFLSA-N

SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Solubility

Soluble in DMSO

Synonyms

N-(2-hydroxyethyl)-N,2-dimethyl-8-((5-methyl-3,4-dihydro-2H-chromen-4-yl)amino)imidazo(1,2-a)pyridine-6-carboxamide
PF 03716556
PF-03716556
PF03716556

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Isomeric SMILES

CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.